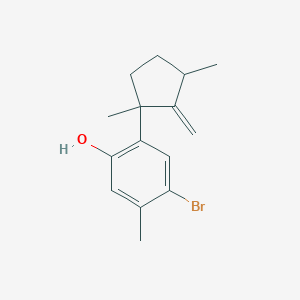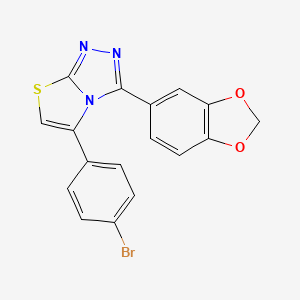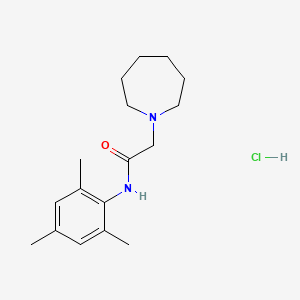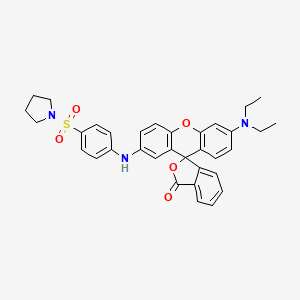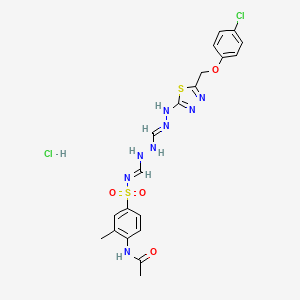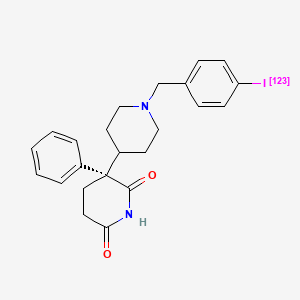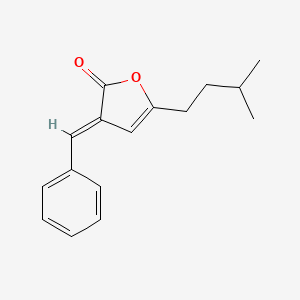
5-Isoamyl-3-benzylidene-3H-furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoamyl-3-benzylidene-3H-furan-2-one: is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with an isoamyl group at the 5-position and a benzylidene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoamyl-3-benzylidene-3H-furan-2-one typically involves the reaction of 5-isoamyl-3H-furan-2-one with benzaldehyde. The reaction is carried out in the presence of acetic anhydride (Ac2O) as a catalyst. The mixture is heated in a water bath at 90-93°C for 2.5 hours. After the reaction, the solution is concentrated under reduced pressure, and the residue is recrystallized from ethanol to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Isoamyl-3-benzylidene-3H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of furanone derivatives with oxidized functional groups.
Reduction: Formation of 5-isoamyl-3-benzyl-3H-furan-2-one.
Substitution: Formation of substituted furanone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Isoamyl-3-benzylidene-3H-furan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound has shown potential antimicrobial activity, making it a candidate for developing new antibiotics .
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent. Its structural similarity to other bioactive furanones suggests it may interact with biological targets involved in inflammation .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable for producing various chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Isoamyl-3-benzylidene-3H-furan-2-one involves its interaction with specific molecular targets. The compound can act as a pronucleophile in asymmetric vinylogous Michael addition reactions, leading to the formation of hybrid molecules with γ-lactam and butenolide structural motifs . This interaction is facilitated by the activation of both substrates by a bifunctional organocatalyst derived from a cinchona alkaloid.
Comparison with Similar Compounds
5-Benzylidene-3,4-dihalo-furan-2-one: Known for its anti-inflammatory properties.
5-Propyl-3-benzylidene-3H-furan-2-one: Another furanone derivative with similar structural features.
Uniqueness: 5-Isoamyl-3-benzylidene-3H-furan-2-one stands out due to its specific isoamyl substitution, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
120388-31-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3E)-3-benzylidene-5-(3-methylbutyl)furan-2-one |
InChI |
InChI=1S/C16H18O2/c1-12(2)8-9-15-11-14(16(17)18-15)10-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3/b14-10+ |
InChI Key |
LZMIRPVHPUYHSJ-GXDHUFHOSA-N |
Isomeric SMILES |
CC(C)CCC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1 |
Canonical SMILES |
CC(C)CCC1=CC(=CC2=CC=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


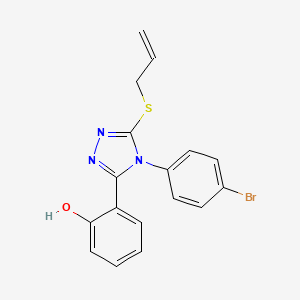
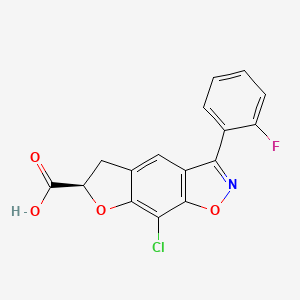
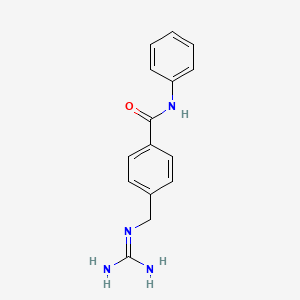
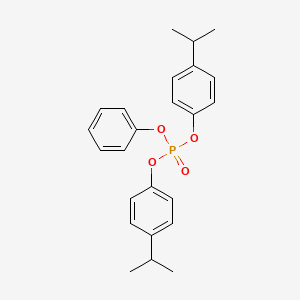
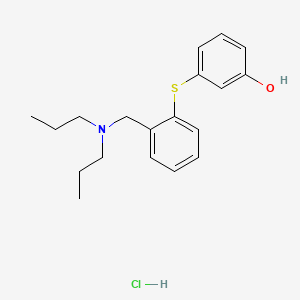


![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
